

# Ilorasertib maximum tolerated dose determination

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## Compound Focus: Ilorasertib

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## Ilorasertib Dosing & Safety Summary

Trial Population	Recommended Phase 2 Dose (RPTD)	Maximum Tolerated Dose (MTD)	Most Common Grade 3/4 Adverse Events
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| **Advanced Hematologic Malignancies** [1] [2] | • **Arm A:** 540 mg orally once weekly • **Arm B:** 480 mg orally twice weekly | Not determined [1] [2] | Hypertension (28.8%), Hypokalemia (15.4%), Anemia (13.5%), Hypophosphatemia (11.5%) [1] [2] | | **Advanced Solid Tumours** [3] [4] [5] | Not reached (Study discontinued) [4] | Not determined [4] | Fatigue (48%), Anorexia (34%), Hypertension (34%) [3] [4] |

## Detailed Experimental Protocols

The following details the methodology from the phase I trials that were used to characterize **ilorasertib's** safety and determine the RPTD.

### Trial in Hematologic Malignancies (NCT01110473)

- **Study Design & Dosing:** This was a phase I dose-escalation study. Patients were assigned to one of four arms [1]:
  - **Arm A:** Oral **ilorasertib** once weekly on days 1, 8, and 15 of a 28-day cycle.
  - **Arm B:** Oral **ilorasertib** twice weekly on days 1, 2, 8, 9, 15, and 16 of a 28-day cycle.
  - **Arm C:** Oral **ilorasertib** (days 1, 8, 15) plus azacitidine (days 1-7) of each 28-day cycle.
  - **Arm D:** Intravenous **ilorasertib** on days 1, 8, and 15 of a 28-day cycle.
- **Dose-Limiting Toxicity (DLT) Evaluation:** DLTs were assessed during the first 28-day cycle. The MTD was statistically defined as the dose predicted to cause a 30% rate of DLT [1].
- **Safety & Pharmacokinetic Assessments:** Patients were evaluated on days 1, 8, 15, and 22 of the first four cycles. Toxicity was graded per CTCAE v4.0. Blood samples for pharmacokinetic analysis were collected at multiple time points up to 72 hours after dosing on days 1 and 15 to determine parameters like maximum plasma concentration (C<sub>max</sub>), half-life (t<sub>1/2</sub>), and area under the curve (AUC) [1].

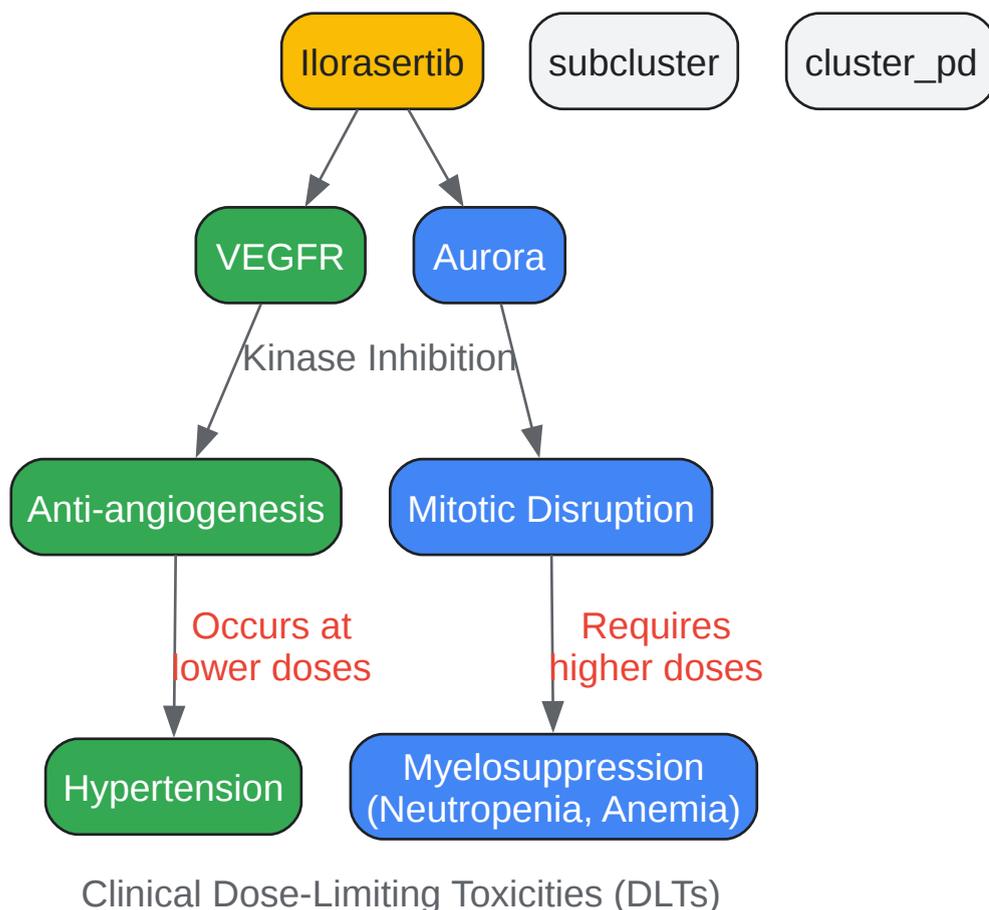
## Trial in Advanced Solid Tumours (NCT01110486)

- **Study Design & Dosing:** This phase I multicentre, open-label, dose-escalation study evaluated **ilorasertib** monotherapy in three arms [4] [5]:
  - **Arm I:** Oral **ilorasertib** once daily (10-180 mg) on days 1, 8, and 15 of a 28-day cycle.
  - **Arm II:** Oral **ilorasertib** twice daily (40-340 mg) on days 1, 8, and 15 of a 28-day cycle.
  - **Arm III:** Intravenous **ilorasertib** once daily (8-32 mg) on days 1, 8, and 15 of a 28-day cycle.
- **DLT Evaluation:** Dose escalation used an adaptation of the continual reassessment method. Pre-specified DLT criteria included specific thresholds for hematologic toxicities, hypertension, and other non-hematologic events [5].
- **Pharmacodynamic Assessments:** Biomarkers were analyzed to confirm target engagement. This included measuring the phosphorylation of histone H3 (a substrate of Aurora B kinase) in skin biopsies and plasma levels of Placental Growth Factor (PlGF) to assess VEGFR pathway inhibition [3] [4].

## Pharmacological Mechanism & Experimental Rationale

**Ilorasertib** is a multi-targeted kinase inhibitor that primarily inhibits Aurora kinases (A, B, C) and receptors in the VEGF/PDGF families [1]. The clinical trial design was based on the hypothesis that dual inhibition of these pathways could yield enhanced antitumor activity [1]. A key pharmacodynamic finding was that **VEGFR2 inhibition was achieved at lower doses and exposures than Aurora B kinase inhibition**, explaining why side effects like hypertension were frequently dose-limiting before maximal Aurora kinase

inhibition could be achieved [3] [4]. The following diagram illustrates this mechanism and the subsequent clinical findings.



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## Application Notes for Protocol Design

- **Defining the MTD:** For a multi-kinase inhibitor like **ilorasertib**, the MTD may be constrained by the toxicity of the most potently inhibited pathway (e.g., VEGFR), which engages at lower exposures than other targets (e.g., Aurora kinase) [3] [4]. An MTD may not be definitively reachable if project-ending toxicities emerge before full target inhibition.
- **Dosing Schedule Impact:** The RPTD can differ significantly based on the dosing schedule. The hematologic malignancies trial established different RPTDs for once-weekly (540 mg) versus twice-weekly (480 mg) regimens [1] [2].
- **Critical DLT Criteria:** Protocol definitions for DLTs must be specific. The solid tumour trial explicitly defined DLTs for hypertension and included criteria for other VEGFR-inhibition-related toxicities [5].

- **Incorporating Biomarkers:** Including pharmacodynamic biomarkers (e.g., PIGF for VEGFR, phospho-Histone H3 for Aurora B) is crucial to confirm target engagement and understand the exposure-response relationship, helping to explain the clinical findings [1] [4].

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## References

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